(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide
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Description
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Biological Activity
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is a complex organic compound with potential therapeutic applications. Its structure features a benzo[d]thiazole moiety, which is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H18N2O5S with a molecular weight of 386.4 g/mol. The structural attributes are significant for its biological interactions, as modifications in the chemical structure can influence pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C19H18N2O5S |
Molecular Weight | 386.4 g/mol |
CAS Number | 868370-83-6 |
Anti-inflammatory Activity
Research indicates that compounds containing benzo[d]thiazole scaffolds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in vitro. These effects are often mediated through the suppression of nuclear factor-kappa B (NF-κB) signaling pathways, which play a critical role in inflammation .
Anticancer Effects
The anticancer potential of similar benzo[d]thiazole derivatives has been documented extensively. For example, compounds derived from Antrodia camphorata have demonstrated significant antitumor effects in vivo by inducing apoptosis in cancer cells and inhibiting tumor growth . It is hypothesized that this compound may exert similar effects due to its structural characteristics.
Antimicrobial Properties
The presence of methoxy and thiazole groups in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess antimicrobial properties against various pathogens, making this compound a candidate for further investigation in this area.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-12(2)26-14-8-6-13(7-9-14)19(23)21-20-22(3)17-15(24-4)10-11-16(25-5)18(17)27-20/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECHDRZMOOLULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.